Cas no 53167-11-6 (1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose)

53167-11-6 structure
Produktname:1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a-D-xylo-Pentodialdo-1,4-furanose,1,2-O-(1-methylethylidene)-
- 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
- (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
- 5-ALDO-1,2-O-ISOPROPYLIDENE-ALPHA-D-XYLOFURANOSE
- 5-Aldo-1,2-O-isopropylidene-a-D-xylofuranose
- SCHEMBL6212057
- AKOS006288257
- CS-0453314
- 53167-11-6
- (3AR,5S,6S,6AR)-6-HYDROXY-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOLE-5-CARBALDEHYDE
- (3AR,5S,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
- DTXSID60452541
- 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose
-
- Inchi: InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
- InChI-Schlüssel: RSHCFFAQYBYYGI-XZBKPIIZSA-N
- Lächelt: CC1(OC2C(C(OC2O1)C=O)O)C
Berechnete Eigenschaften
- Genaue Masse: 188.06800
- Monoisotopenmasse: 188.06847348g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 227
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 65Ų
- XLogP3: -0.2
Experimentelle Eigenschaften
- PSA: 64.99000
- LogP: -0.57740
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | I866350-1g |
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose |
53167-11-6 | 1g |
$ 130.00 | 2022-06-04 | ||
Biosynth | MB05729-1000 mg |
Bis-(5-aldo-1,2-O-isopropylidene-D-xylo-pentofuranose) 5,5':3',5-Cyclic acetal |
53167-11-6 | 1g |
$288.75 | 2023-01-04 | ||
Biosynth | MB05729-250 mg |
Bis-(5-aldo-1,2-O-isopropylidene-D-xylo-pentofuranose) 5,5':3',5-Cyclic acetal |
53167-11-6 | 250MG |
$109.73 | 2023-01-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523981-1g |
(3AR,5S,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
53167-11-6 | 98% | 1g |
¥3346.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523981-2g |
(3AR,5S,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
53167-11-6 | 98% | 2g |
¥4693.00 | 2024-05-10 | |
Apollo Scientific | BICL2344-1g |
1,2-O-Isopropylidene-?-D-xylo-pentodialdo-1,4-furanose, dimer |
53167-11-6 | 1g |
£279.00 | 2025-02-22 | ||
A2B Chem LLC | AG26089-500mg |
1,2-O-ISOPROPYLIDENE-ALPHA-D-XYLO-PENTODIALDO-1,4-FURANOSE |
53167-11-6 | 500mg |
$185.00 | 2024-04-19 | ||
Biosynth | MB05729-500 mg |
Bis-(5-aldo-1,2-O-isopropylidene-D-xylo-pentofuranose) 5,5':3',5-Cyclic acetal |
53167-11-6 | 500MG |
$179.03 | 2023-01-04 | ||
TRC | I866350-1000mg |
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose |
53167-11-6 | 1g |
$161.00 | 2023-05-18 | ||
Omicron Biochemicals | XYL-002-0.50g |
1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose |
53167-11-6 | 0.50g |
$130 | 2025-02-19 |
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Verwandte Literatur
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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